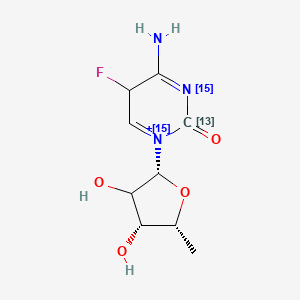
5-Fluoro-5'-deoxycytidine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-5'-deoxycytidine-13C,15N2 is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a fluoro group, and a dihydroxy-methyloxolan moiety. The isotopic labeling with carbon-13 and nitrogen-15 further enhances its utility in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5'-deoxycytidine-13C,15N2 involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This is typically achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amidine derivative.
Introduction of the Fluoro Group: This step involves the selective fluorination of the pyrimidine ring, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Dihydroxy-Methyloxolan Moiety: This is accomplished through a glycosylation reaction, where the pyrimidine derivative is reacted with a protected sugar derivative under acidic or basic conditions.
Isotopic Labeling: The incorporation of carbon-13 and nitrogen-15 isotopes is done using labeled precursors during the synthesis of the pyrimidine ring and the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, high-yield purification techniques like crystallization and chromatography, and stringent quality control measures to ensure the isotopic purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-5'-deoxycytidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoro positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium azide, thiols, under mild heating or catalytic conditions.
Major Products
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
5-Fluoro-5'-deoxycytidine-13C,15N2 has diverse applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the metabolic fate of pharmaceutical compounds.
Industry: Applied in the synthesis of isotopically labeled standards for analytical chemistry and quality control.
Mécanisme D'action
The mechanism of action of 5-Fluoro-5'-deoxycytidine-13C,15N2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The isotopic labeling facilitates the tracking of the compound’s distribution and interaction within biological systems, providing insights into its pharmacodynamics and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: An anticancer and antiviral agent that modifies the nucleotide structure of DNA.
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: Known for its antiviral properties.
Uniqueness
5-Fluoro-5'-deoxycytidine-13C,15N2 stands out due to its isotopic labeling, which enhances its utility in research applications. The presence of both carbon-13 and nitrogen-15 isotopes allows for detailed studies using NMR spectroscopy and mass spectrometry, providing a deeper understanding of its behavior in various environments.
Propriétés
Formule moléculaire |
C₈¹³CH₁₂FN¹⁵N₂O₄ |
|---|---|
Poids moléculaire |
248.19 |
Synonymes |
5-Fluoro-5’-deoxycytidine-13C,15N2, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/no-structure.png)

